molecular formula C23H18ClN3O4 B10992214 N-(3-chloro-4-methoxyphenyl)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

N-(3-chloro-4-methoxyphenyl)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B10992214
M. Wt: 435.9 g/mol
InChI Key: POHHLOYBRCLYFG-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinazoline core, substituted with chloro and methoxy groups, and a carboxamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Quinazoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinazoline ring.

    Substitution Reactions: Introduction of the chloro and methoxy groups through electrophilic aromatic substitution reactions.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted quinazoline derivatives, which can have different functional groups and oxidation states.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
  • N-(4-methoxyphenyl)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Uniqueness

N-(3-chloro-4-methoxyphenyl)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is unique due to the presence of both chloro and methoxy groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups with the quinazoline core and carboxamide group provides a distinct set of properties that can be leveraged in various applications.

Properties

Molecular Formula

C23H18ClN3O4

Molecular Weight

435.9 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-3-(4-methoxyphenyl)-4-oxoquinazoline-7-carboxamide

InChI

InChI=1S/C23H18ClN3O4/c1-30-17-7-5-16(6-8-17)27-13-25-20-11-14(3-9-18(20)23(27)29)22(28)26-15-4-10-21(31-2)19(24)12-15/h3-13H,1-2H3,(H,26,28)

InChI Key

POHHLOYBRCLYFG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C=NC3=C(C2=O)C=CC(=C3)C(=O)NC4=CC(=C(C=C4)OC)Cl

Origin of Product

United States

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